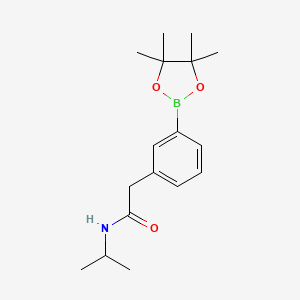

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Descripción general

Descripción

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a boron-containing dioxaborolane ring, which is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the reaction of an appropriate phenylacetamide derivative with a dioxaborolane reagent. One common method includes the use of pinacolborane in the presence of a palladium catalyst to achieve the borylation of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The boron-containing group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or similar reducing agents.

Substitution: Palladium catalysts and appropriate halide partners for cross-coupling reactions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Various reduced derivatives.

Substitution: New carbon-carbon bonded compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of compounds containing boron in anticancer therapies. The incorporation of the boron moiety from N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide may enhance the efficacy of treatments targeting specific cancer types. Boron-containing compounds are known to interact with biological molecules and can be designed to inhibit key enzymes involved in cancer progression. For instance, derivatives of similar structures have shown promising results in inhibiting PD-L1/PD-1 interactions, which are crucial for immune evasion by tumors .

2. Inhibitors of Protein Interactions

This compound can serve as a scaffold for developing inhibitors that target protein-protein interactions (PPIs). The unique structure allows for modifications that can enhance binding affinity and selectivity towards specific targets. Research indicates that terphenyl-based compounds exhibit significant inhibitory activity against various proteins involved in disease pathways .

3. Synthesis of Novel Therapeutics

The dioxaborolane group in this compound facilitates the synthesis of novel therapeutics through cross-coupling reactions. Such reactions are pivotal in constructing complex organic molecules that can serve as potential drugs. The versatility of the boron atom allows for various functionalizations that can lead to improved pharmacological profiles .

Materials Science Applications

1. Organic Electronics

this compound can be utilized in the fabrication of organic electronic materials. Its structural properties make it suitable for creating conjugated polymers that exhibit desirable electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boron into these materials can enhance charge transport and stability .

2. Sensor Development

The compound's ability to form stable complexes with various analytes positions it as a potential candidate for sensor technologies. Boron-containing compounds are known for their selective binding capabilities, which can be exploited in developing sensors for detecting biomolecules or environmental pollutants .

Case Studies

Mecanismo De Acción

The mechanism of action of N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The compound’s reactivity is influenced by the electronic properties of the boron atom and the surrounding substituents .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- Phenylboronic acid pinacol ester

Uniqueness

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to its specific structure, which combines the properties of an acetamide with a boron-containing dioxaborolane ring.

Actividad Biológica

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS No. 1595290-47-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C17H26BNO4

- Molecular Weight : 319.20 g/mol

- IUPAC Name : N-isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

- Storage Conditions : Inert atmosphere at 2-8°C

This compound functions primarily as a kinase inhibitor. It has been shown to inhibit various kinases involved in critical cellular processes:

- GSK-3β Inhibition : The compound exhibits competitive inhibition against GSK-3β with an IC50 value of approximately 8 nM. This potent inhibition is crucial as GSK-3β is implicated in several diseases including cancer and diabetes .

- Additional Kinase Inhibition : It also shows inhibitory activity against IKK-β and ROCK-1 kinases. The structure of the compound allows for effective binding and inhibition of these kinases, which play roles in inflammation and cancer progression .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties:

- Cell Proliferation Inhibition : Studies have reported that the compound effectively inhibits cell proliferation in various cancer cell lines. For example, it has shown an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .

- Selectivity : The compound exhibits a favorable selectivity index; it demonstrates a much stronger effect on cancer cells compared to non-cancerous cells like MCF10A .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Modulation : In BV-2 microglial cells, it significantly reduced levels of pro-inflammatory cytokines such as NO and IL-6 at concentrations as low as 1 µM . This suggests its potential utility in treating neuroinflammatory conditions.

Case Studies

Several case studies highlight the biological activity of this compound:

- In Vivo Studies : In animal models inoculated with MDA-MB-231 cells, treatment with this compound resulted in a notable reduction in tumor metastasis compared to control groups .

- Comparative Analysis : When compared with established drugs like Staurosporine and 5-Fluorouracil (5-FU), this compound exhibited superior efficacy in inhibiting tumor growth and inducing apoptosis in targeted cancer cell lines .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

N-propan-2-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-12(2)19-15(20)11-13-8-7-9-14(10-13)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUUPCPMJWVMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682290 | |

| Record name | N-(Propan-2-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-88-2 | |

| Record name | N-(Propan-2-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.